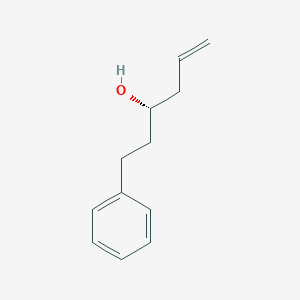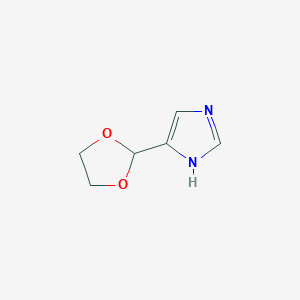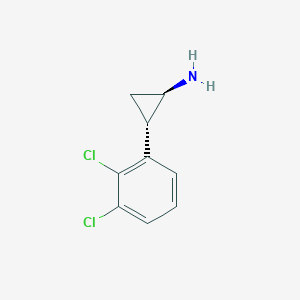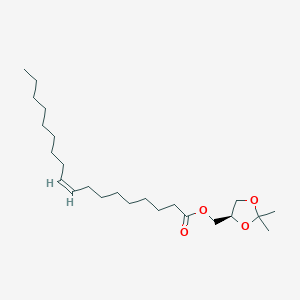
N-(3,4-dichlorobenzoyl)Glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzoyl)Glutamic acid is a chemical compound with the molecular formula C12H11Cl2NO5. It is derived from glutamic acid, an amino acid that plays a crucial role in various biochemical processes. The compound is characterized by the presence of a 3,4-dichlorobenzoyl group attached to the nitrogen atom of the glutamic acid molecule. This modification imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzoyl)Glutamic acid typically involves the condensation of glutamic acid with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction conditions include maintaining the temperature at a moderate level to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dichlorobenzoyl)Glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the 3,4-dichlorobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorobenzoyl)Glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorobenzoyl)Glutamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to glutamate receptors, influencing neurotransmission and modulating synaptic activity. It may also interact with other proteins and enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lorglumide: A compound with a similar structure, used as a cholecystokinin antagonist.
N-(3,4-dichlorobenzoyl)-DL-glutamic acid: Another derivative of glutamic acid with similar properties.
Uniqueness
N-(3,4-dichlorobenzoyl)Glutamic acid is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to interact with glutamate receptors and other molecular targets sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H11Cl2NO5 |
|---|---|
Molekulargewicht |
320.12 g/mol |
IUPAC-Name |
(2S)-2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20)/t9-/m0/s1 |
InChI-Schlüssel |
PNCQTRSFSYUTDV-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)



![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)




![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)

![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
